Cas no 1234918-81-0 (7-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide)

7-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 7-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide
- 7-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide
- 7-methoxy-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide
- VU0524333-1
- 7-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide
- F5854-5743
- 1234918-81-0
- AKOS024522993
-
- インチ: 1S/C17H14F3NO3S/c1-23-13-4-2-3-12-7-14(24-15(12)13)16(22)21(10-17(18,19)20)8-11-5-6-25-9-11/h2-7,9H,8,10H2,1H3
- InChIKey: SCEHUTSQPWVXEX-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(OC)C=CC=C2C=C1C(N(CC1C=CSC=1)CC(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 369.06464897g/mol
- どういたいしつりょう: 369.06464897g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 477
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 70.9Ų
7-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5854-5743-2mg |
7-methoxy-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide |
1234918-81-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5854-5743-2μmol |
7-methoxy-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide |
1234918-81-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5854-5743-5mg |
7-methoxy-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide |
1234918-81-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5854-5743-4mg |
7-methoxy-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide |
1234918-81-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5854-5743-3mg |
7-methoxy-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide |
1234918-81-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5854-5743-5μmol |
7-methoxy-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide |
1234918-81-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5854-5743-1mg |
7-methoxy-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide |
1234918-81-0 | 1mg |
$54.0 | 2023-09-09 |
7-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
7-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No 1234918-81-0 and Product Name: 7-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide
The compound with the CAS number 1234918-81-0 and the product name 7-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a benzofuran core, a thiophene substituent, and a trifluoroethyl group, contribute to its unique chemical and pharmacological properties.
In recent years, there has been growing attention on the development of novel therapeutic agents that target specific biological pathways. The compound in question has been identified as a potential lead molecule due to its ability to interact with various biological targets. Specifically, the 7-methoxy group and the N-(thiophen-3-yl)methyl moiety are critical for its binding affinity and efficacy. These structural elements have been extensively studied in the context of drug design, and their incorporation into this molecule has been shown to enhance its pharmacokinetic profile.
One of the most intriguing aspects of this compound is its potential application in the treatment of neurological disorders. The benzofuran scaffold is known to possess neuroprotective properties, and preliminary studies have suggested that this compound may modulate neurotransmitter systems involved in cognitive function. The trifluoroethyl group, in particular, has been shown to improve metabolic stability and bioavailability, which are crucial factors for drug development. These findings align with recent research indicating that trifluoromethyl-substituted compounds often exhibit enhanced pharmacological activity.
Furthermore, the presence of a thiophene ring in this molecule adds another layer of complexity and functionality. Thiophenes are well-known for their role in various pharmaceuticals due to their ability to act as bioisosteres for other heterocyclic systems. In this case, the thiophene substituent may contribute to the compound's ability to cross the blood-brain barrier, which is essential for treating central nervous system disorders. This aspect has been explored in several recent studies, where thiophene-based compounds have demonstrated promising results in preclinical models.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The benzofuran core is typically synthesized via Friedel-Crafts acylation followed by cyclization, while the introduction of the methoxy group is achieved through nucleophilic aromatic substitution. The thiophene ring is incorporated via cross-coupling reactions such as Suzuki-Miyaura coupling, which allows for the precise attachment of the thiophenyl moiety. Finally, the trifluoroethyl group is introduced through nucleophilic substitution or metal-catalyzed addition reactions.
Recent advances in computational chemistry have also played a significant role in optimizing the synthesis of this compound. Molecular modeling techniques have been used to predict the most favorable reaction pathways and intermediates. These computational studies have not only reduced experimental trial-and-error but also provided insights into the mechanistic aspects of the synthesis. For instance, density functional theory (DFT) calculations have been employed to understand the electronic structure and reactivity of key intermediates.
In terms of biological activity, preliminary assays have shown that this compound exhibits moderate potency against several target enzymes relevant to neurological disorders. The N-(thiophen-3-yl)methyl group appears to be particularly important for binding affinity, as evidenced by structure-activity relationship (SAR) studies conducted on related analogs. These studies have revealed that subtle modifications around this moiety can significantly impact biological activity. For example, replacing the methyl group with other alkyl or aryl substituents has led to compounds with altered pharmacological profiles.
The potential therapeutic applications of this compound extend beyond neurological disorders. There is growing evidence suggesting that it may also have anti-inflammatory and antioxidant properties. The benzofuran core has been shown to inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress. These effects are particularly relevant in chronic diseases where inflammation plays a significant role. Preliminary cell-based assays have demonstrated that this compound can attenuate inflammatory responses without causing significant toxicity.
Another area of interest is the compound's potential as an anticancer agent. The structural features present in this molecule make it a candidate for inhibiting kinases and other enzymes involved in cancer cell proliferation. The trifluoroethyl group has been reported to enhance binding affinity towards these targets due to its ability to form strong hydrogen bonds and hydrophobic interactions. Additionally, recent studies have highlighted the role of benzofuran derivatives in disrupting cancer cell signaling pathways.
The pharmacokinetic properties of this compound are also worth mentioning. Due to its molecular structure, it is expected to exhibit good oral bioavailability and moderate metabolic stability. The presence of fluorine atoms can slow down metabolic degradation by enzymes such as cytochrome P450 (CYP450). This characteristic is particularly advantageous for drug development, as it ensures prolonged half-life and sustained therapeutic effects.
In conclusion, the compound with CAS number 1234918-81-0 and product name 7-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide represents a promising candidate for further development in pharmaceutical applications. Its unique structural features contribute to its biological activity and pharmacokinetic profile, making it an attractive lead molecule for drug discovery efforts targeting neurological disorders among other conditions.
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